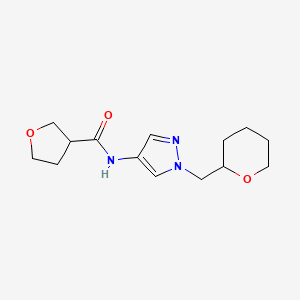

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide

Description

This compound features a pyrazole core substituted with a (tetrahydro-2H-pyran-2-yl)methyl group at the N1 position and a tetrahydrofuran-3-carboxamide moiety at the C4 position. Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.3 g/mol (estimated). The tetrahydrofuran and tetrahydro-2H-pyran rings contribute to its stereochemical complexity and influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c18-14(11-4-6-19-10-11)16-12-7-15-17(8-12)9-13-3-1-2-5-20-13/h7-8,11,13H,1-6,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJLCALMWSASQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 258.3 g/mol. Its structure features a tetrahydrofuran moiety linked to a pyrazole ring, which is known for its diverse biological activities.

Structural Representation

The following table summarizes the key structural components of the compound:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.3 g/mol |

| Key Functional Groups | Tetrahydrofuran, Pyrazole, Carboxamide |

Antiparasitic Activity

Research has indicated that compounds with similar structural motifs to N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide exhibit significant antiparasitic properties. For instance, derivatives of pyrazole have been evaluated for their efficacy against malaria parasites, specifically targeting the PfATP4 protein, which is crucial for parasite survival. In vitro studies have shown varying degrees of activity, with some compounds achieving an EC50 value as low as 0.025 μM, indicating potent antiparasitic effects .

The mechanism of action for compounds like N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide often involves inhibition of critical enzymes or pathways within the target organism. For example, the inhibition of Na+-ATPase activity in malaria parasites has been linked to structural modifications in pyrazole derivatives .

Case Studies

- Case Study on Antiparasitic Efficacy :

-

DprE1 Inhibition :

- Another relevant study focused on inhibitors targeting DprE1, an enzyme implicated in tuberculosis. While not directly tested on N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, the findings suggest that similar scaffolds can be optimized for enhanced inhibitory effects against Mtb .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is crucial for assessing its viability as a therapeutic agent. Preliminary studies indicate moderate metabolic stability and favorable solubility profiles, which are essential for drug development .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Functional Group Impact

- Carboxamide vs.

- Heterocyclic Rings :

- The tetrahydrofuran ring (oxygen-containing) in the target compound vs. thiophene (sulfur-containing) in and alters electronic properties and metabolic pathways. Thiophene’s sulfur may increase lipophilicity and CYP450-mediated oxidation risks.

- Tetrahydro-2H-pyran in the target compound provides a six-membered ring with axial vs. equatorial substituent flexibility, contrasting with the five-membered tetrahydrofuran in .

Pharmacological Implications (Inferred)

- Solubility : The target compound’s oxygen-rich structure likely improves aqueous solubility compared to sulfur-containing analogs like and , but this depends on crystallinity and ionization.

- Metabolic Stability : Thiophene-containing compounds (e.g., ) may face higher oxidative metabolism due to sulfur’s electron-rich nature, whereas the target compound’s ether linkages could enhance stability.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, and how can intermediates be characterized?

- Synthesis Strategy : Multi-step protocols involve coupling tetrahydrofuran-3-carboxylic acid derivatives with functionalized pyrazole intermediates. For example, tetrahydro-2H-pyran-2-ylmethyl groups are introduced via alkylation or nucleophilic substitution, often requiring protecting groups (e.g., triphenylmethyl) to prevent side reactions .

- Characterization : Use -NMR (400 MHz, DMSO-d6 or CD3OD) to confirm regiochemistry and purity. Key peaks include aromatic protons (δ 7.45–8.64 ppm), exchangeable NH/OH groups (δ 10.82 ppm), and stereochemical splitting patterns (e.g., J = 4.0 Hz for diastereomers). LC-MS (e.g., ESIMS m/z 370.0) and HPLC (>99% purity) validate molecular weight and purity .

Q. How can researchers assess the stereochemical purity of the tetrahydrofuran and tetrahydro-2H-pyran moieties in this compound?

- Methodology : Chiral HPLC or GC with polysaccharide-based columns resolves enantiomers. -NMR coupling constants (e.g., J = 9.2 Hz for axial-equatorial protons in tetrahydro-2H-pyran) and NOESY experiments confirm spatial arrangements. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignments .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing yield in the final coupling step of this compound?

- Reaction Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of carboxamide intermediates .

- Catalysis : Use coupling agents like HATU or EDCI for amide bond formation, reducing side products.

- Temperature Control : Reactions at 0–25°C minimize epimerization of stereocenters in tetrahydrofuran rings .

- Yield Challenges : Competing hydrolysis of the tetrahydro-2H-pyran protecting group can reduce yields. Monitor via TLC and quench reactions at 80–90% conversion .

Q. How can contradictory -NMR data for exchangeable protons (e.g., NH or OH) be resolved?

- Contradiction Analysis : Exchangeable protons (e.g., δ 10.82 ppm in DMSO-d6) may disappear in CD3OD due to deuteration. Conduct variable-temperature NMR (VT-NMR) to observe broadening or splitting. Use --COSY to differentiate overlapping signals from impurities .

Q. What computational methods are suitable for predicting the bioactive conformation of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate lowest-energy conformers of tetrahydrofuran and pyran rings.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) on conformational flexibility.

- Docking Studies : Map potential binding interactions with targets (e.g., enzymes with pyrazole-binding pockets) using AutoDock Vina .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties?

- Structure-Property Relationships :

- Electron-Withdrawing Groups (e.g., CF): Increase metabolic stability but reduce solubility (logP >3).

- Hydrophilic Groups (e.g., -OH): Improve aqueous solubility but may hinder blood-brain barrier penetration.

- Case Study : Derivatives with 4-fluorophenyl substituents (logP 2.8) show balanced solubility and permeability vs. trifluoromethyl analogs (logP 4.1) .

Methodological Notes

- Spectral Data Interpretation : Cross-validate NMR shifts with analogs (e.g., δ 5.27 ppm for tetrahydrofuran hydroxyl protons vs. δ 5.36 ppm in related pyrazoles) .

- Synthetic Pitfalls : Avoid over-alkylation of pyrazole N1 by using bulky bases (e.g., DBU) to favor mono-substitution .

- Scale-Up Considerations : Replace hazardous reagents (e.g., iodomethane) with greener alternatives (e.g., dimethyl carbonate) for safer large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.